2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride
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Overview
Description
“2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride” is a chemical compound with a molecular weight of 193.67 . The IUPAC name for this compound is 2-(4,4-dimethylpyrrolidin-3-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring. The 3rd carbon of the ring is attached to an acetic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Structural and Magnetic Properties Studies
- Hydrochloride crystals based on similar structural analogs have been studied for their structural and magnetic properties, revealing insights into the relationship between crystal-stacking structures and magnetic behavior. Such studies indicate the potential for exploring the structural characteristics of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride in various crystalline forms and their magnetic susceptibilities (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).
Photophysical Properties of Complexes
- Research on cyclopalladated complexes of related compounds has demonstrated new emitters in solution at room temperature, exploring their photophysical properties via UV-Vis absorption and fluorescence emission. Such investigations could be relevant for examining the photophysical properties of this compound and its potential applications in materials science and photonic devices (F. S. Mancilha et al., 2011).
Crystal Structure Analysis
- The detailed crystal structure analysis of related compounds, such as triclopyr, offers insights into the molecular interactions and assembly within the crystalline matrix. This approach could be employed to understand the crystallography of this compound, potentially revealing unique properties related to its molecular arrangement (Seonghwa Cho et al., 2014).
Synthetic Chemistry Applications
- Studies on the synthesis and characterization of related compounds underline the importance of chemical modifications and catalysis in producing novel compounds with desirable properties. Such synthetic strategies could be applicable to this compound for the development of new materials or pharmaceuticals (S. Sano et al., 2006).
Fluorescent Property Evaluation
- Research into the fluorescent properties of specific pyrazolines highlights the potential for developing fluorescent markers or probes based on the structural framework similar to this compound. This could have applications in bioimaging, diagnostics, or materials science (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including “2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride”, have potential for further exploration in drug discovery due to their versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring allows for the generation of structural diversity, which can lead to different biological profiles of drug candidates .
properties
IUPAC Name |
2-(4,4-dimethylpyrrolidin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAXAGVHKNLPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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